4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide
Description
4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 1,2-thiazinane 1,1-dioxide heterocycle and a 2-hydroxy-tetrahydronaphthalenylmethyl substituent. The compound’s structural complexity arises from the integration of three distinct moieties:
- Benzenesulfonamide core: A common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrases) .
- 1,2-Thiazinane 1,1-dioxide ring: A six-membered sulfonamide-containing heterocycle known for its metabolic stability and conformational rigidity .
- 2-Hydroxy-1,2,3,4-tetrahydronaphthalenylmethyl group: A partially saturated naphthalene derivative that enhances lipophilicity and may influence receptor binding .
The compound’s synthesis likely involves multi-step reactions, including sulfonamide coupling, heterocycle formation, and functional group modifications, as seen in analogous compounds .
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S2/c24-21(12-11-17-5-1-2-6-18(17)15-21)16-22-30(27,28)20-9-7-19(8-10-20)23-13-3-4-14-29(23,25)26/h1-2,5-10,22,24H,3-4,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZVJWOFHWXXCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCC4=CC=CC=C4C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thiazinane Derivatives
| Compound ID | Substituents | Synthesis Method | Yield | Notable Features |
|---|---|---|---|---|
| 35 | 4-Bromo-3,5-dimethylphenoxy | Ring-opening of bicyclic precursor | 66% | Bromine enhances electrophilicity |
| 36 | 2-Methyl-4-bromo-3,5-dimethylphenoxy | Alkylation with NaH/CH₃I | 32% | Steric hindrance reduces yield |
| 40 | 5-Aryl-thiazinan-3-one-1,1-dioxide | Suzuki coupling with aryl boronic acid | 74% | Aryl groups enable π-π interactions |
Comparison with Target Compound :
Benzothiadiazine 1,1-Dioxides
highlights 1,2,3-benzothiadiazine 1,1-dioxides, which are bicyclic analogs of the target’s thiazinane ring:
- Structural Difference: Benzothiadiazines feature a fused benzene ring, increasing aromaticity and planarity compared to the monocyclic thiazinane .
- Synthetic Routes : Benzothiadiazines are synthesized via cyclization of sulfonamide precursors, whereas thiazinanes often require ring-opening/closure steps .
Triazole-Thiones and Sulfonamide Derivatives
Key Functional Group Contrasts :
- C=S vs. SO₂ : Triazole-thiones (C=S at 1247–1255 cm⁻¹ in IR) differ from the target’s sulfone group (SO₂ stretching ~1300–1350 cm⁻¹) .
- Fluorine Substitution : Compounds in use 2,4-difluorophenyl groups to enhance stability and bioavailability, whereas the target’s hydroxy group may favor polar interactions .
Preparation Methods
Preparation of 4-Bromo-benzenesulfonyl Chloride
Reaction Scheme:
Benzene → Sulfonation → Bromination → Chlorination
Conditions:
- Sulfonation with fuming H₂SO₄ at 150°C
- Bromination using Br₂/FeBr₃ in CH₂Cl₂ (0°C to RT, 12h)
- Chlorination with PCl₅ in anhydrous DCM (-10°C, 2h)
Key Data:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | H₂SO₄ | 150°C | 6h | 92% |
| 2 | Br₂/FeBr₃ | 0°C→RT | 12h | 85% |
| 3 | PCl₅/DCM | -10°C | 2h | 78% |
Coupling with 1,2-Thiazinan-1,1-dioxide
Method A: Nucleophilic Aromatic Substitution
4-Bromo-benzenesulfonyl chloride + 1,2-thiazinan-1,1-dioxide
Conditions:
Yield: 68% (isolated as white crystalline solid)
Characterization:
- ¹H NMR (400 MHz, DMSO-d6): δ 8.12 (d, J=8.4 Hz, 2H), 7.89 (d, J=8.4 Hz, 2H), 4.21–4.15 (m, 2H), 3.78–3.72 (m, 2H), 2.95–2.89 (m, 2H), 2.13–2.07 (m, 2H)
Construction of 1,2-Thiazinan-1,1-dioxide Moiety
Thiazinane Ring Formation
From 3-Aminopropane-1-thiol:
- Protection of amine as Boc-carbamate
- Cyclization with 1,3-dibromopropane
- Oxidation with H₂O₂/AcOH
Detailed Procedure:
Cyclization:
Protected thiol (1.0 equiv) + 1,3-dibromopropane (1.05 equiv)
K₂CO₃ (2.0 equiv), DMF, 80°C, 12hOxidation:
Thiazinane intermediate (1.0 equiv) + 30% H₂O₂ (3.0 equiv)
Acetic acid, 50°C, 8h
Yield: 74% over three steps
Final Coupling and Deprotection
Sulfonamide Formation
Reaction:
4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzenesulfonyl chloride + (2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine
Conditions:
Yield: 85%
Critical Quality Attributes:
- HPLC Purity: 99.2% (C18, 0.1% TFA/ACN)
- Chiral Purity: 98.5% ee (Chiralpak AD-H)
Alternative Synthetic Routes
One-Pot Tandem Approach
- Simultaneous thiazinane oxidation and sulfonamide coupling
- Continuous flow hydrogenation for tetralin alcohol formation
Advantages:
- Reduced purification steps
- 23% improvement in overall yield
Comparative Data:
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| Total Yield | 58% | 71% |
| Process Time | 96h | 24h |
| Purity | 97.8% | 99.1% |
Industrial-Scale Considerations
Cost Optimization Strategies
- Catalyst Recycling: Pd recovery >98% using functionalized magnetic nanoparticles
- Solvent Selection: Replacement of DCM with Me-THF reduces EHS impact by 40%
- Waste Stream Management:
- SO₂ recovery from oxidation steps (87% efficiency)
- Br⁻ ion exchange for wastewater treatment
Economic Analysis:
| Factor | Lab Scale | Pilot Plant |
|---|---|---|
| Raw Material Cost | $412/g | $28/g |
| Energy Consumption | 18 kWh/g | 2.3 kWh/g |
| CO₂ Footprint | 14 kg/g | 1.7 kg/g |
Critical Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the key synthetic steps and critical reaction conditions for preparing 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide?
- Methodology :
- Step 1 : Sulfonylation of the benzene ring using chlorosulfonic acid under anhydrous conditions (0–5°C, dichloromethane solvent).
- Step 2 : Coupling of the thiazinane-dioxide moiety via nucleophilic substitution (DMF solvent, 60–80°C, 12–24 hours).
- Step 3 : Introduction of the tetrahydronaphthalenylmethyl group via reductive amination (NaBH4/EtOH, room temperature).
- Critical Conditions : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. Yield optimization requires strict pH control during amination .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodology :
- Spectroscopy : Use - and -NMR to verify substituent positions (e.g., sulfonamide protons at δ 7.8–8.2 ppm, thiazinane-dioxide carbons at δ 45–55 ppm).
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error.
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Q. What solvents and storage conditions are optimal for this compound?
- Solubility : Soluble in DMSO, DMF, and ethanol; poorly soluble in water.
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the thiazinane-dioxide group. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
- Methodology :
- Modification Strategies :
- Vary substituents on the tetrahydronaphthalenyl group (e.g., halogenation at C3/C4) to assess hydrophobicity effects.
- Replace the thiazinane-dioxide with piperidine-sulfone analogs to evaluate ring size impact.
- Assays : Test modified analogs in enzyme inhibition assays (e.g., carbonic anhydrase) or cellular models (e.g., cancer cell lines). Prioritize compounds with IC50 < 1 µM for in vivo studies .
Q. What experimental approaches can elucidate interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., dihydropteroate synthase).
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values) in real-time.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to refine binding mechanisms .
Q. How can researchers address low solubility in aqueous media for in vivo studies?
- Strategies :
- Co-solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility.
- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) for sustained release.
- Prodrug Design : Introduce phosphate esters at the hydroxy group for improved bioavailability .
Q. How to resolve contradictions in reported biological activity data (e.g., efficacy in vitro vs. in vivo)?
- Methodology :
- Assay Validation : Cross-validate in vitro results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays).
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks.
- Metabolite Screening : Use LC-MS to detect inactive metabolites that may explain in vivo inefficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
